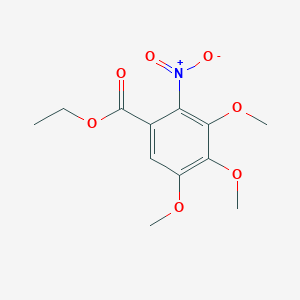

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3,4,5-trimethoxybenzoate is a trihydroxybenzoic acid . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

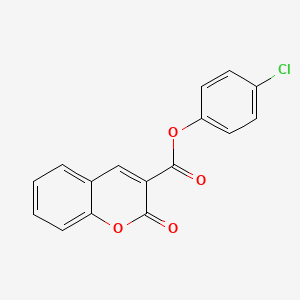

Molecular Structure Analysis

The molecular formula of Ethyl 3,4,5-trimethoxybenzoate is C12H16O5 . It has an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da . The molecular structure of similar compounds has been determined by X-ray single crystal diffraction .科学的研究の応用

Synthesis and Chemical Characterization

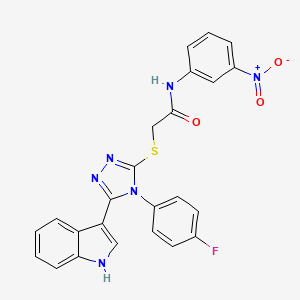

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a chemical compound that has been the subject of various scientific research studies focusing on its synthesis, chemical properties, and potential applications. One significant area of research involves the synthesis of esters and their dinitro derivatives from 3,4,5-trimethoxybenzoic (eudesmic) acid. For example, the esterification of eudesmic acid in methanol or ethanol yields corresponding methyl and ethyl 3,4,5-trimethoxybenzoates in good yields. Nitration of these esters leads to dinitro products, with their structures determined by X-ray diffraction analysis (XRD). These studies highlight the potential of ethyl 3,4,5-trimethoxy-2-nitrobenzoate as an intermediate in organic synthesis and its role in the formation of complex molecular structures (O. R. Ya., E. B. Zh., & M. Olimova, 2017).

Molecular Interactions and Properties

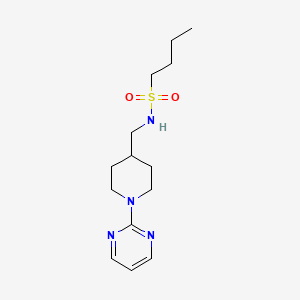

Research on molecular interactions and the properties of ethyl 3,4,5-trimethoxy-2-nitrobenzoate provides insights into its chemical behavior in various solvents and under different conditions. Studies have explored how this compound interacts with other chemicals, shedding light on its reactivity and potential uses in more complex chemical reactions. For instance, the exploration of molecular interactions between ethylamine, propylamine, and 2-nitrobenzoic acid in 1,4-dioxane by DFT and dielectric relaxation analyses offers a deeper understanding of the compound's behavior in mixed media. These findings are crucial for developing new synthetic pathways and for the formulation of compounds with specific properties (M. Aravinthraj, F. Khan, J. Udayaseelan, & D. Rajkumar, 2020).

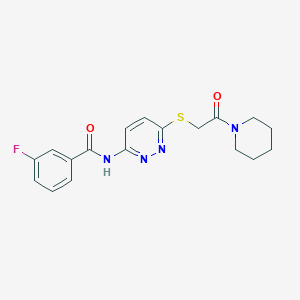

Potential Applications in Synthesis and Catalysis

The chemical structure and reactivity of ethyl 3,4,5-trimethoxy-2-nitrobenzoate make it a candidate for various applications in synthesis and catalysis. The compound's ability to participate in complex chemical reactions, such as the formation of specific anilides without self-condensation, indicates its utility in the synthesis of novel organic compounds. This versatility is further demonstrated by its use in regioselective reactions, where it reacts selectively with other chemicals to yield compounds with precise structural configurations. Such characteristics are invaluable in the design and synthesis of new pharmaceuticals, materials, and chemical intermediates (M. Atia, Dóra Bogdán, Maryam Brügger, N. Haider, & P. Mátyus, 2017).

Safety and Hazards

特性

IUPAC Name |

ethyl 3,4,5-trimethoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-5-20-12(14)7-6-8(17-2)10(18-3)11(19-4)9(7)13(15)16/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXPZZHBPWNKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)

![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)

![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)

![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)